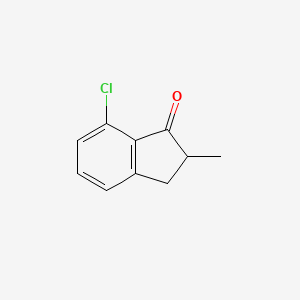

7-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Vue d'ensemble

Description

7-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone class, characterized by a bicyclic structure that includes a five-membered ring fused to a six-membered ring. Its molecular formula is C₁₀H₉ClO, with a molecular weight of approximately 180.63 g/mol. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position contributes to its unique chemical properties and potential biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology. The compound exhibits several biological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that indanone derivatives may possess antimicrobial properties against various pathogens.

- Anticancer Potential : There is emerging evidence indicating that this compound may have cytotoxic effects against specific cancer cell lines.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound show promise in combating bacterial infections. For instance, derivatives of indanone have been tested against common bacterial strains, demonstrating varying degrees of effectiveness.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indanone Derivative A | E. coli | 50 µg/mL |

| Indanone Derivative B | S. aureus | 40 µg/mL |

These findings suggest that modifications to the indanone structure can enhance antimicrobial activity .

Anticancer Potential

Several studies have evaluated the cytotoxic effects of indanone derivatives on cancer cell lines. For example, a study reported that certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 5 to 20 µM. The results indicate that structural modifications can lead to increased anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indanone Derivative C | MCF-7 | 8.36 |

| Indanone Derivative D | HCT116 | 10.51 |

These results highlight the potential for further development of indanone derivatives as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of indanones have also been documented. Compounds similar to this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Antileishmanial Activity

In a recent study evaluating the antileishmanial activity of various compounds, one derivative showed promising results with an IC50 value of 8.36 µM against Leishmania donovani. This study demonstrated the importance of structural features in determining biological activity and highlighted the need for further investigation into the pharmacological profiles of similar compounds .

Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies are essential for understanding the behavior of drugs in biological systems. For instance, stability tests showed that certain derivatives maintained integrity under simulated gastric and intestinal conditions, suggesting good bioavailability potential.

| Parameter | Value |

|---|---|

| Stability in SGF (2h) | 87% |

| Stability in SIF (2h) | 85% |

| Half-life (h) | 5.07 |

These parameters indicate favorable pharmacokinetic properties that could enhance therapeutic efficacy.

Applications De Recherche Scientifique

7-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is an indanone featuring a five-membered ring fused to a six-membered ring, with a chlorine atom at the 7-position and a methyl group at the 2-position. It has a molecular formula of and a molecular weight of approximately 180.63 g/mol. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Chemical Properties and Reactions

this compound is expected to behave similarly to other indanones. Key reactions include:

- Oxidation Oxidation reactions can modify its structure.

- Reduction Reduction reactions can modify its structure.

- Grignard reaction Grignard reactions can modify its structure.

These reactions can change the compound's structure, potentially enhancing its biological activity or altering its physical properties.

Synthesis

this compound can be synthesized through several methods. These methods allow for modifications that could enhance its effectiveness in various applications. One synthesis process involves adding a solution of 3-chloro-l-(4-chlorophenyl)-l-propanone in an inert solvent to sulfuric acid at 90-150°C, which minimizes byproduct reactions, maximizes yield, and enhances product purity . The starting material can be fed as a melt or as a solution in solvents like tetrahydronapthalene or 1,2-dichlorobenzene .

Potential Applications

this compound has potential applications across several fields:

- Pharmaceutical Research: It can be a building block in synthesizing biologically active molecules.

- Agrochemicals: It can be a precursor in the synthesis of pesticides or herbicides.

- Materials Science: It can be used to create new polymers or materials with specific properties.

Propriétés

IUPAC Name |

7-chloro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFDLMSNPDOVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472794 | |

| Record name | 2-methyl-7-chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213381-42-1 | |

| Record name | 2-methyl-7-chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.